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Compound of Interest

Compound Name: Hydroxy Cobicistat

CAS No.: 1051463-40-1

Cat. No.: B600879 Get Quote

Executive Summary & Scientific Rationale
In the development of HIV protease inhibitors and pharmacoenhancers like Cobicistat (GS-

9350), the identification of oxidative metabolites is a critical regulatory requirement. The

primary oxidative metabolite/impurity, Hydroxy-Cobicistat, arises from the oxidation of the

isopropyl group on the thiazole ring to a tertiary alcohol (2-hydroxypropan-2-yl).

While degradation studies can generate this species, they yield complex mixtures unsuitable

for use as a quantitative Reference Standard (RS). This Application Note details a de novo

convergent synthesis protocol. By introducing the hydroxyl moiety at the building-block stage

(via a modified Hantzsch thiazole synthesis), we ensure structural definitive purity (>98%)

required for GMP release testing and DMPK calibration.

Key Chemical Challenge
The standard Cobicistat synthesis utilizes a 2-isopropylthiazole intermediate. The hydroxy-

analog requires the synthesis of a 2-(2-hydroxypropan-2-yl)thiazole core. Direct oxidation of

Cobicistat is non-selective; therefore, this protocol utilizes a "pre-oxidized" fragment approach

to guarantee regioselectivity.
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To maintain stereochemical integrity of the peptide backbone, we disconnect the molecule at

the urea linkage. This divides the target into two key precursors:

Fragment A (Backbone): The protected diamino-diol core derived from L-Phenylalanine.

Fragment B (Modified Head): The hydroxylated thiazole amine side chain.

Strategic Advantage: This modular approach allows the use of the validated commercial

backbone (Fragment A) while focusing synthetic effort solely on the modified Fragment B.

Hydroxy-Cobicistat
(CAS 1051463-40-1)

Urea Disconnection

Fragment A: Backbone
(2R,5R)-diamino-diol derivative

Fragment B: Hydroxy-Thiazole
N-methyl-1-(2-(2-hydroxypropan-2-yl)

thiazol-4-yl)methanamine

Starting Material:
2-Hydroxyisobutyramide

Hantzsch Synthesis

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy isolating the hydroxylated thiazole fragment to ensure

regiochemical purity.

Detailed Synthesis Protocols
Phase 1: Synthesis of the Hydroxy-Thiazole Fragment
(Frag-B)
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Objective: Synthesize N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine.

Rationale: The tertiary alcohol is introduced immediately using 2-hydroxyisobutyramide,

avoiding late-stage non-selective C-H oxidation.

Step 1.1: Thionation of 2-Hydroxyisobutyramide
Reagents: 2-Hydroxyisobutyramide, Lawesson’s Reagent, THF.

Mechanism: Conversion of amide to thioamide to enable thiazole ring closure.

Protocol:

Dissolve 2-hydroxyisobutyramide (10.0 g, 97 mmol) in anhydrous THF (150 mL).

Add Lawesson’s Reagent (0.55 eq) portion-wise at 0°C.

Reflux for 3 hours under N2. Monitor by TLC (formation of yellow spot).

Workup: Cool, concentrate, and purify via flash chromatography (SiO2, Hex/EtOAc) to

yield 2-hydroxyisobutyrothioamide.

Step 1.2: Hantzsch Thiazole Cyclization
Reagents: Ethyl bromopyruvate, Ethanol.

Protocol:

Dissolve the thioamide (from Step 1.1) in Ethanol (100 mL).

Add Ethyl bromopyruvate (1.05 eq) dropwise.

Heat to reflux for 4 hours. The cyclization forms the thiazole ring with the ethyl ester

handle.

Isolation: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with DCM.

Product: Ethyl 2-(2-hydroxypropan-2-yl)thiazole-4-carboxylate.

Step 1.3: Transformation to Secondary Amine
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Route: Ester

Alcohol

Mesylate

N-Methylamine.

Protocol:

Reduction: Treat the ester with NaBH4 (3 eq) in MeOH/CaCl2 to yield the primary alcohol.

Activation: React the alcohol with MsCl (1.1 eq) and TEA in DCM at 0°C to form the

mesylate.

Amination: Treat the crude mesylate with excess Methylamine (33% in EtOH) in a sealed

tube at 60°C for 6 hours.

Purification: Acid/Base extraction to isolate the specific amine: N-methyl-1-(2-(2-

hydroxypropan-2-yl)thiazol-4-yl)methanamine.

Phase 2: Coupling and Final Assembly
Objective: Couple Fragment B with the Cobicistat Backbone (Fragment A) via a Urea linkage.

Step 2.1: Urea Linkage Formation
Reagents: CDI (1,1'-Carbonyldiimidazole), DIPEA, DCM.

Mechanism: Activation of the secondary amine on Fragment B followed by nucleophilic

attack by Fragment A.

Protocol:

Dissolve Fragment B (Hydroxylated Thiazole Amine, 1.0 eq) in dry DCM.

Add CDI (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 2 hours to form the acyl-imidazole

intermediate.

Add Fragment A (Cobicistat Backbone*, 0.95 eq).
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Note: Fragment A is (2R,5R)-5-amino-1,6-diphenylhexan-2-yl (thiazol-5-ylmethyl)

carbonate derivative.[1]

Stir at RT for 12–16 hours.

Quench: Add 10% Citric Acid solution.

Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Validation (QC)
The following data confirms the identity of the synthesized Reference Standard.

Test Acceptance Criteria
Diagnostic Feature for
Hydroxy-Cobicistat

HPLC Purity > 98.0% (Area %)

Retention time shift vs.

Cobicistat (Elutes earlier due

to polarity of OH).

HRMS (ESI+) [M+H]+ = 792.3 ± 5 ppm
Mass shift of +16 Da vs.

Cobicistat (776.3).

1H NMR Conforms to Structure

Isopropyl Methyls: The doublet

(d) seen in Cobicistat collapses

to a singlet (s) at ~1.5 ppm due

to the loss of the methine

proton and formation of the

tertiary alcohol.

13C NMR Conforms to Structure

Appearance of a quaternary

carbon signal at ~70-75 ppm

(C-OH).
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Figure 2: Step-by-step reaction workflow from starting materials to validated reference

standard.

Storage and Stability
Physical State: White to off-white amorphous solid.

Hygroscopicity: Moderately hygroscopic due to the tertiary alcohol and carbamate moieties.

Storage: -20°C under Argon/Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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